1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine)
Description
Properties
Molecular Formula |
C18H20N6 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[4-(2-aminobenzimidazol-1-yl)butyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H20N6/c19-17-21-13-7-1-3-9-15(13)23(17)11-5-6-12-24-16-10-4-2-8-14(16)22-18(24)20/h1-4,7-10H,5-6,11-12H2,(H2,19,21)(H2,20,22) |
InChI Key |
SGPHAVYYCSVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCN3C4=CC=CC=C4N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Alkylation in Ethanolic Reflux
A widely reported method involves the alkylation of 2-aminobenzimidazole with 1,4-dibromobutane in ethanol under reflux. The reaction proceeds via nucleophilic substitution, where the amine group attacks the terminal bromine of the dibromobutane linker.
Procedure :
- Reactants : 2-Aminobenzimidazole (2 eq), 1,4-dibromobutane (1 eq).
- Solvent : Ethanol (25 mL per mmol of dibromobutane).
- Conditions : Reflux at 80°C for 4–12 hours.
- Workup : Solvent removal under reduced pressure, purification via silica gel column chromatography (ethyl acetate/hexane, 1:3).
- Yield : 61–75%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–12 hours |
| Temperature | 80°C (reflux) |
| Purification Method | Column chromatography |
| Yield | 61.2%, 75% |
Mechanistic Insight :
The reaction follows an SN2 mechanism, with the secondary amine of 2-aminobenzimidazole displacing bromide ions from 1,4-dibromobutane. Steric hindrance and electronic effects influence the reaction rate and yield.
Microwave-Assisted Synthesis
Catalytic Coupling with Copper(I) Iodide
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. This method employs CuI as a catalyst and 8-hydroxyquinoline as a ligand.
Procedure :
- Reactants : 2-Aminobenzimidazole (2 eq), 1,4-dibromobutane (1 eq).
- Catalyst : CuI (0.1 eq), 8-hydroxyquinoline (0.15 eq).
- Base : Cs2CO3 (2.5 eq).
- Solvent : tert-Butanol (2 mL per mmol of dibromobutane).
- Conditions : Microwave heating at 90–110°C for 16 hours.
- Workup : Filtration through Celite, solvent evaporation, and recrystallization in methanol.
- Yield : 69–80%.
Advantages :
- Reduced reaction time (16 hours vs. 24–48 hours in conventional methods).
- Higher yields due to controlled thermal energy delivery.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Cyclocondensation of Diamines
PPA acts as both a solvent and catalyst, enabling the cyclization of o-phenylenediamine derivatives with dicarboxylic acids or dihalides.
Procedure :
- Reactants : o-Phenylenediamine (2 eq), 1,4-dibromobutane (1 eq).
- Catalyst : Polyphosphoric acid (30 mL per mmol of diamine).
- Conditions : Stirring at 160°C for 4 hours.
- Workup : Neutralization with aqueous NaHCO3, filtration, and recrystallization in ethanol.
- Yield : 72–85%.
Limitations :
- Requires high temperatures, leading to potential decomposition of sensitive substrates.
- PPA is corrosive and challenging to handle.
Solid-Phase Synthesis for Scalability
Polymer-Supported Reactions
Solid-phase methods improve scalability and reduce purification steps. Wang resin-bound 2-aminobenzimidazole reacts with 1,4-dibromobutane under mild conditions.
Procedure :
- Resin : Wang resin functionalized with 2-aminobenzimidazole.
- Reactant : 1,4-Dibromobutane (1.1 eq).
- Solvent : DMF (5 mL per gram of resin).
- Conditions : Room temperature, 24 hours.
- Workup : Cleavage from resin using TFA/CH2Cl2 (1:9), precipitation in cold ether.
- Yield : 65–70%.
Comparative Analysis of Methods
Key Findings :
- Microwave synthesis offers the best balance of yield and time efficiency.
- PPA-mediated cyclization achieves high yields but poses safety risks.
- Solid-phase methods are ideal for large-scale production despite moderate yields.
Chemical Reactions Analysis
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(2-amino-1,3-benzodiazol-1-yl)butyl]-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glycosidase, preventing substrate binding and subsequent enzymatic activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site .
Comparison with Similar Compounds
Thiadiazole-Based Analogues
Compound : 5,5′-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
- Structure : Replaces benzimidazole with 1,3,4-thiadiazole rings and incorporates sulfur atoms in the linker .
- Key Differences :
- Electronic Properties : Thiadiazole rings are more electron-deficient than benzimidazoles, altering redox behavior.
- Solubility : Sulfur atoms in the linker increase hydrophobicity compared to the aliphatic butane chain.
- Applications : Primarily used in agrochemicals and corrosion inhibitors due to sulfur’s electron-withdrawing effects.
Table 1: Comparison with Thiadiazole Analogues
| Property | Target Compound | Thiadiazole Analogue |
|---|---|---|
| Core Heterocycle | Benzimidazole | 1,3,4-Thiadiazole |
| Linker Chemistry | Butane-1,4-diyl | Butane-1,4-diylbis(sulfanediyl) |
| Functional Groups | -NH₂ at 2-position | -NH₂ at 2-position |
| Electron Density | Moderate (aromatic) | Low (electron-deficient) |
Pyridyl-Substituted Benzimidazole Derivatives
Compound : 1,100-(Butane-1,4-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]
- Structure : Features pyridyl substituents at the 2-position of benzimidazole, linked by butane .
- Key Differences :
- Coordination Sites : Pyridyl groups enhance metal-binding capability compared to -NH₂.
- Conformational Rigidity : Pyridyl substituents introduce steric hindrance, reducing linker flexibility.
- Applications : Widely used as ligands in transition-metal catalysis and luminescent materials.
Table 2: Comparison with Pyridyl-Substituted Derivatives
| Property | Target Compound | Pyridyl-Substituted Derivative |
|---|---|---|
| Substituents | -NH₂ | Pyridyl |
| Metal Affinity | Moderate (via -NH₂) | High (via pyridyl N) |
| Flexibility | High (flexible butane linker) | Reduced (steric hindrance) |
Monomeric Benzimidazole Derivatives
Compound : 1-Benzyl-1H-1,3-benzodiazol-2-amine
- Structure : Single benzimidazole with a benzyl group at the 1-position and -NH₂ at the 2-position .
- Key Differences :
- Molecular Weight : Lower (223.28 g/mol vs. ~350 g/mol for the target compound).
- Functionality : Lacks a bis-benzimidazole framework, limiting multidentate coordination.
- Applications : Explored in antimicrobial agents and small-molecule inhibitors.
Physicochemical and Functional Properties
Solubility and Stability
- Target Compound : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to -NH₂ groups; stable under ambient conditions.
- Thiadiazole Analogues : Poor solubility in water; prone to oxidative degradation due to sulfur content .
- Pyridyl Derivatives : High thermal stability (up to 300°C) with crystallographic data confirming planar geometry .
Biological Activity
1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features two benzimidazole moieties linked by a butane spacer, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) is characterized by:
- Molecular Formula : C12H14N4
- Molecular Weight : 226.27 g/mol
- Structural Features : The compound consists of two benzimidazole rings connected by a butane chain.
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. Studies have shown that 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) demonstrates activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The biological activity of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the benzimidazole moiety allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : It has been suggested that the compound can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) against multi-drug resistant strains of bacteria. The results demonstrated that the compound retained activity against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .
Study on Anticancer Properties
In another study focusing on its anticancer effects, the compound was tested on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspase-3. These findings suggest that 1,1'-butane-1,4-diylbis(1H-benzimidazol-2-amine) could serve as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
